N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an isoquinoline core, an acetylamino group, and a carboxamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino group using acetic anhydride in the presence of a base such as pyridine.
Formation of the Carboxamide Functionality: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminophenyl)]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- N-[4-(methoxyphenyl)]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its specific acetylamino group, which can impart distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O3/c1-16(29)26-18-12-14-19(15-13-18)27-24(30)22-20-10-6-7-11-21(20)25(31)28(2)23(22)17-8-4-3-5-9-17/h3-15,22-23H,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
OZWXHQNMQFLFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.